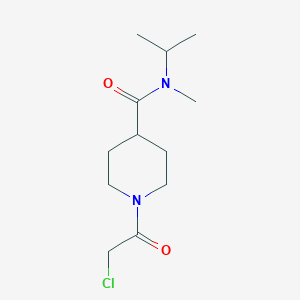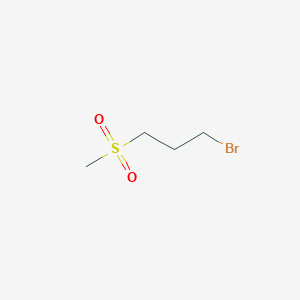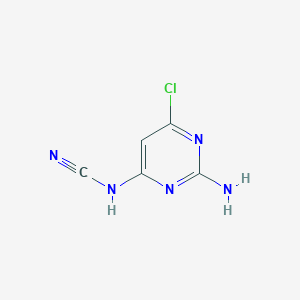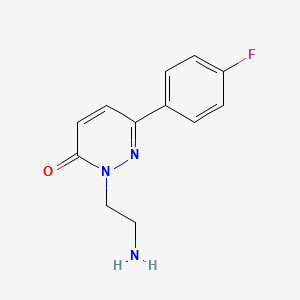
1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide
Übersicht
Beschreibung
1-(2-Chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide, also known as MP-1, is an organochlorine compound with a wide range of applications in scientific research. It is a derivative of piperidine, a cyclic organic compound, and is used as a starting material in the synthesis of other compounds. MP-1 is also a useful tool in biochemical and physiological studies due to its ability to interact with various biological systems.
Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition
The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, demonstrates significant potential in the treatment of HIV-1. This compound exhibits high CCR5 binding affinity and potent inhibition of membrane fusion, suggesting its utility in inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This class of compounds, including variations on the piperidine-4-carboxamide structure, shows promise in the development of new treatments for HIV-1 due to their good metabolic stability and pharmacokinetic profiles (Imamura et al., 2006).
Glycine Transporter 1 Inhibition
Compounds related to the piperidine-4-carboxamide structure, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been identified as potent and orally available Glycine Transporter 1 (GlyT1) inhibitors. These inhibitors have been shown to increase cerebrospinal fluid concentrations of glycine in rats, highlighting their potential in treating neurological disorders by modulating glycine levels (Yamamoto et al., 2016).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated significant anti-acetylcholinesterase activity. These compounds, by interacting with the acetylcholinesterase enzyme, have potential therapeutic applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease. One of the derivatives, in particular, showed a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, underscoring its potential as an antidementia agent (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)14(3)12(17)10-4-6-15(7-5-10)11(16)8-13/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNULIZXLTYDOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)




![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)


![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)